5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole
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Description
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-cyclopropyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H18ClN3O3S2 and its molecular weight is 387.9. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Potential Therapeutic Applications
Anticancer Potential : Some derivatives of 1,3,4-oxadiazole, particularly those incorporating piperidine and sulfonamide moieties, have been synthesized and evaluated for their anticancer properties. These studies often focus on designing compounds with improved selectivity and potency against various cancer cell lines. For instance, compounds have been developed to target specific cellular mechanisms, such as apoptosis induction in cancer cells, demonstrating the therapeutic potential of these chemical frameworks (Zhang et al., 2005).
Antimicrobial Activity : Research on 1,3,4-oxadiazole derivatives has also explored their antimicrobial efficacy. These studies aim to discover new agents that can inhibit the growth of resistant bacterial strains, addressing the ongoing need for novel antibiotics. The structural modification of these compounds, including variations in the piperidine ring, has been a key focus to enhance their antibacterial and antifungal activities (Krolenko et al., 2016).
Synthesis and Chemical Properties
Novel Synthetic Routes : The synthesis of 1,2,4-oxadiazole and its derivatives, including those with thiophene and piperidine components, involves exploring new synthetic routes and reactions. These studies not only expand the chemical toolkit available to researchers but also enable the discovery of compounds with potentially unique biological activities. For example, novel synthetic strategies have been developed to create oxadiazole derivatives with specific substitutions, aiming at enhancing their pharmacological profile (Tyrkov, 2006).
Structural Analysis and Characterization : Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in the development and understanding of these compounds. Such studies provide insights into the molecular configurations that are most conducive to biological activity and stability, guiding the design of more effective therapeutic agents (Al-Hourani et al., 2015).
Properties
IUPAC Name |
5-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-cyclopropyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c16-12-5-6-14(23-12)24(20,21)19-7-1-2-10(9-19)8-13-17-15(18-22-13)11-3-4-11/h5-6,10-11H,1-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEISYCQGSISPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)CC3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.